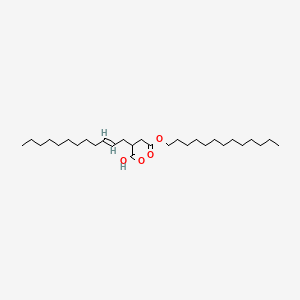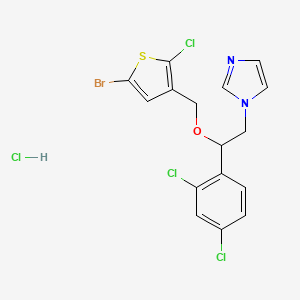![molecular formula C25H19N2NaO3 B13783813 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt CAS No. 93964-25-1](/img/structure/B13783813.png)
11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is a complex organic compound with a unique structure that includes a benzo[a]carbazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[a]carbazole core, followed by functionalization to introduce the 2-oxido, 4-methoxy, and 2-tolyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing agents for introducing the oxido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group, potentially using reagents like sodium borohydride.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a more highly oxidized benzo[a]carbazole derivative, while reduction could yield a simpler benzo[a]carbazole compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate involves its interaction with specific molecular targets. The oxido group can participate in redox reactions, while the benzo[a]carbazole core can interact with various biological molecules. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]carbazole: The core structure of the compound, which shares some chemical properties.
Methoxybenzo[a]carbazole: A similar compound with a methoxy group, but lacking the oxido and tolyl groups.
Tolylbenzo[a]carbazole: Another similar compound with a tolyl group, but lacking the oxido and methoxy groups.
Uniqueness
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxido group, in particular, allows for unique redox chemistry that is not observed in simpler benzo[a]carbazole derivatives.
Eigenschaften
CAS-Nummer |
93964-25-1 |
|---|---|
Molekularformel |
C25H19N2NaO3 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
sodium;3-[(4-methoxy-2-methylphenyl)carbamoyl]-11H-benzo[a]carbazol-2-olate |
InChI |
InChI=1S/C25H20N2O3.Na/c1-14-11-16(30-2)8-10-21(14)27-25(29)20-12-15-7-9-18-17-5-3-4-6-22(17)26-24(18)19(15)13-23(20)28;/h3-13,26,28H,1-2H3,(H,27,29);/q;+1/p-1 |
InChI-Schlüssel |
KIZZXOBTCFRJSD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


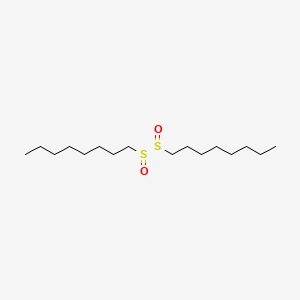

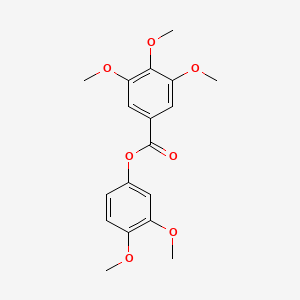

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

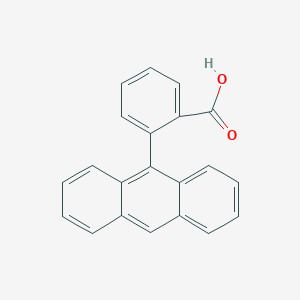
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
